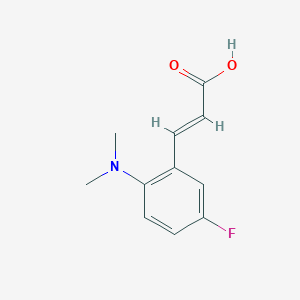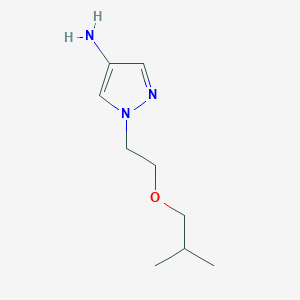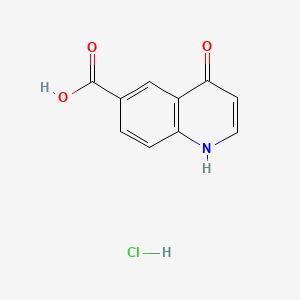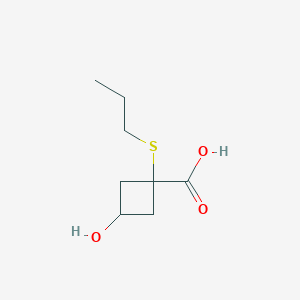
3-(2-(Dimethylamino)-5-fluorophenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a dimethylamino group, a fluorophenyl group, and a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)-5-fluorobenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated acids or alcohols.
科学研究应用
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
- (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid
Uniqueness
3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can significantly influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
This detailed article provides a comprehensive overview of 3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
(E)-3-[2-(dimethylamino)-5-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12FNO2/c1-13(2)10-5-4-9(12)7-8(10)3-6-11(14)15/h3-7H,1-2H3,(H,14,15)/b6-3+ |
InChI 键 |
SINYGMODLLYKJK-ZZXKWVIFSA-N |
手性 SMILES |
CN(C)C1=C(C=C(C=C1)F)/C=C/C(=O)O |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)









